molecular formula C11H12N4O B13108327 N-(Diaminomethylene)-1-methyl-1H-indole-5-carboxamide

N-(Diaminomethylene)-1-methyl-1H-indole-5-carboxamide

Cat. No.: B13108327
M. Wt: 216.24 g/mol
InChI Key: QWIVBIMCGAJNKH-UHFFFAOYSA-N
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Description

N-(Diaminomethylene)-1-methyl-1H-indole-5-carboxamide is an organic compound with a complex structure that includes an indole ring, a carboxamide group, and a diaminomethylene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Diaminomethylene)-1-methyl-1H-indole-5-carboxamide typically involves the reaction of 1-methyl-1H-indole-5-carboxylic acid with a diaminomethylene precursor under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(Diaminomethylene)-1-methyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diaminomethylene group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(Diaminomethylene)-1-methyl-1H-indole-5-carboxylic acid, while reduction may produce N-(Diaminomethylene)-1-methyl-1H-indole-5-methanol.

Scientific Research Applications

N-(Diaminomethylene)-1-methyl-1H-indole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Diaminomethylene)-1-methyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(Diaminomethylene)-1-methyl-1H-indole-5-carboxylic acid
  • N-(Diaminomethylene)-1-methyl-1H-indole-5-methanol
  • N-(Diaminomethylene)-1-methyl-1H-indole-5-thiol

Uniqueness

N-(Diaminomethylene)-1-methyl-1H-indole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

N-(diaminomethylidene)-1-methylindole-5-carboxamide

InChI

InChI=1S/C11H12N4O/c1-15-5-4-7-6-8(2-3-9(7)15)10(16)14-11(12)13/h2-6H,1H3,(H4,12,13,14,16)

InChI Key

QWIVBIMCGAJNKH-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)N=C(N)N

Origin of Product

United States

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